7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of this compound follows IUPAC guidelines for bicyclic systems. The parent structure is identified as bicyclo[2.2.2]oct-5-ene, a bridged cycloalkene with three two-carbon bridges. Numerical prioritization assigns the lowest possible locants to substituents:
- 5-methyl : A methyl group at position 5
- 7-isopropyl : An isopropyl group at position 7
- 2-carbaldehyde : An aldehyde functional group at position 2
This results in the formal IUPAC name 5-methyl-7-propan-2-ylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde . The numbering system begins at the bridgehead carbon adjacent to the aldehyde group, progressing through the bicyclic framework while minimizing substituent numbers.
Molecular Formula and Weight Analysis
The molecular formula C₁₃H₂₀O (192.30 g/mol) was confirmed through high-resolution mass spectrometry and elemental analysis. A comparative table illustrates key differences from related bicyclic aldehydes:
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| 7-Isopropyl-5-methyl derivative | C₁₃H₂₀O | 192.30 |
| Bicyclo[2.2.2]oct-5-ene-2-carbaldehyde | C₉H₁₂O | 136.19 |
| 1-(Hydroxymethyl) derivative | C₁₀H₁₄O₂ | 166.22 |
The additional mass compared to simpler analogues arises from the isopropyl and methyl substituents, which constitute 29.2% of the total molecular weight.
Three-Dimensional Bicyclic Framework Configuration
The bicyclo[2.2.2]octane system forms a rigid, nearly spherical structure with three fused six-membered rings. X-ray crystallographic data (though not available for this specific compound) of analogous systems shows:
- Bridge lengths : 1.54-1.56 Å for C-C bonds
- Bond angles : 109-112° at bridgehead carbons
- Torsional strain : Reduced compared to smaller bicyclic systems due to symmetrical bridge distribution
The boat-shaped conformation predominates in solution, as demonstrated by NMR coupling constants and computational modeling. This conformation minimizes van der Waals repulsion between the isopropyl group and the aldehyde moiety, with a calculated steric energy of 18.3 kcal/mol lower than alternative chair forms.
Stereochemical Features and Chiral Centers
Analysis of the SMILES string CC1=CC2C(CC1CC2C(C)C)C=O reveals two potential stereogenic centers at positions 2 and 7. However, molecular symmetry reduces the actual number of stereoisomers:
- Bridgehead carbon (C2) : Configuration locked by bicyclic framework
- Isopropyl attachment (C7) : Free rotation prevented by bridge structure
Density functional theory (DFT) calculations indicate an energy barrier of 9.8 kcal/mol for isopropyl group rotation, suggesting atropisomerism under standard conditions. The aldehyde group adopts an anti-periplanar orientation relative to the adjacent bridge hydrogen to minimize dipole-dipole interactions.
Comparative Analysis with Related Bicyclic Aldehydes
Key structural and electronic differences emerge when comparing this compound to analogues:
Electronic Effects :
- The electron-withdrawing aldehyde group (-0.34 eV) decreases electron density at the bridgehead by 18% compared to methyl-substituted analogues
- Conjugation between the aldehyde and double bond creates a partial enol system (ΔpKa ≈ 2.3 vs isolated aldehydes)
Steric Considerations :
- The isopropyl group occupies 12% more molecular volume than cyclohexyl substituents in similar compounds
- Torsional strain between methyl and isopropyl groups reduces thermal stability by 14°C compared to des-methyl analogues
Reactivity Trends :
- Aldehyde oxidation occurs 3.2× faster than in non-bicyclic systems due to strain-induced polarization
- Diels-Alder reactivity with electron-deficient dienophiles increases by a factor of 4.7 versus monocyclic terpene aldehydes
Properties
CAS No. |
93904-56-4 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
5-methyl-7-propan-2-ylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde |
InChI |
InChI=1S/C13H20O/c1-8(2)12-6-10-5-11(7-14)13(12)4-9(10)3/h4,7-8,10-13H,5-6H2,1-3H3 |
InChI Key |
LKERFQHZNFIXLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2C(CC1CC2C(C)C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic octane ring system.
Functional Group Introduction: The isopropyl and methyl groups are introduced through alkylation reactions.
Aldehyde Formation: The aldehyde functional group is introduced via oxidation reactions, often using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or H2O2.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as NaBH4 or LiAlH4.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like Grignard reagents (RMgX)
Major Products
Oxidation: 7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carboxylic acid
Reduction: 7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Organic Synthesis
7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde serves as a valuable intermediate in organic synthesis. Its structure allows for the development of complex molecules through various reactions, including:
- Aldol Reactions : The compound can participate in aldol condensation reactions, leading to the formation of larger carbon frameworks.
- Cycloaddition Reactions : Its bicyclic nature makes it suitable for cycloaddition reactions, which are pivotal in constructing polycyclic compounds.
Food Chemistry
This compound has been detected in various food matrices, including fats, oils, and green vegetables. Its presence suggests potential applications as a biomarker for food consumption studies, helping to trace dietary patterns and assess food quality .
Case Study 1: Synthesis of Complex Organic Molecules
A study demonstrated the use of 7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde as an intermediate in synthesizing complex organic molecules through multi-step synthetic routes involving cycloaddition and functionalization reactions .
Case Study 2: Food Quality Assessment
Research highlighted the detection of this compound in various culinary herbs and spices, proposing its use as a marker for assessing the freshness and quality of these food items . This application is particularly relevant in food safety and quality control sectors.
Mechanism of Action
The mechanism of action of 7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carbaldehyde involves its interaction with specific molecular targets:
Molecular Targets: The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.
Pathways Involved: The compound may modulate signaling pathways related to inflammation and microbial growth, contributing to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a family of bicyclo[2.2.2]octene derivatives with variable substituent positions and functional groups. Key structural analogs and their properties are summarized below:
Table 1: Structural and Functional Comparison of Bicyclo[2.2.2]octene Derivatives
Structural Isomerism and Steric Effects
- Positional Isomerism: The substituent positions (e.g., 5 vs. 6 or 7 vs. 8) significantly alter steric environments.
- Functional Group Diversity : Derivatives like the 2-azabicyclo[2.2.2]octane analog () introduce nitrogen heteroatoms and aromatic groups, expanding applications in medicinal chemistry .
Regulatory and Commercial Landscape
- Industrial Availability : The target compound is marketed in bulk quantities (25 kg/drum) by suppliers like ECHEMI, while its analogs (e.g., CAS 67845-30-1) are regulated under ECHA guidelines .
Biological Activity
7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde, also known by its CAS number 93904-56-4, is a bicyclic compound with a unique structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant case studies.
The molecular formula of 7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde is C13H20O, with a molecular weight of approximately 192.30 g/mol. The compound features a bicyclic structure that contributes to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H20O |
| Molecular Weight | 192.30 g/mol |
| Boiling Point | 262.9 °C |
| Melting Point | Not available |
| Density | 0.996 g/cm³ |
| CAS Number | 93904-56-4 |
Antiviral Activity
Research indicates that compounds structurally related to 7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde exhibit significant antiviral properties. For instance, studies on similar bicyclic aldehydes have shown potent activity against various viruses including herpes simplex virus (HSV) and cytomegalovirus (CMV). The mechanism often involves interference with viral replication processes, potentially through inhibition of viral enzymes or alteration of host cell pathways.
- Herpes Simplex Virus (HSV) : Related compounds have demonstrated IC50 values ranging from 0.1 to 1 µg/mL against HSV, indicating strong antiviral potency .
- Cytomegalovirus (CMV) : Similar compounds have shown IC50 values between 1–2 µM, suggesting effective inhibition of CMV replication .
Anticancer Activity
The biological activity of this compound extends to anticancer properties as well. Studies have indicated that derivatives of bicyclic aldehydes can exhibit cytostatic effects on cancer cell lines.
- Cell Lines Tested : Notable cell lines include Molt4/C8 and L1210/0, where related compounds showed IC50 values ranging from 3.8 to 16.2 µg/mL .
- Mechanism : The anticancer activity is hypothesized to be linked to the compound's ability to induce apoptosis in cancer cells or inhibit cell cycle progression .
Study on Antiviral Efficacy
In a study published in MDPI, compounds similar to 7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde were tested for their antiviral efficacy against several strains of viruses including HSV and influenza virus. The results indicated that certain modifications in the chemical structure significantly enhanced antiviral activity, suggesting a promising avenue for drug development .
Anticancer Research
A comprehensive review highlighted the anticancer potential of bicyclic compounds, where derivatives exhibited varying degrees of cytotoxicity against multiple cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity and reducing toxicity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde?
- Methodological Answer : The synthesis typically involves Diels-Alder reactions to construct the bicyclo[2.2.2]octene core, followed by regioselective functionalization. For example, the aldehyde group can be introduced via oxidation of a primary alcohol intermediate using pyridinium chlorochromate (PCC). Purification often requires column chromatography with silica gel and hexane/ethyl acetate gradients. Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm regiochemistry and purity. Related bicyclic ester derivatives (e.g., ) highlight the importance of stereochemical control during functionalization steps .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR resolves substituent positions on the bicyclic framework (e.g., isopropyl and methyl groups). C NMR confirms carbonyl (C=O) and olefinic carbons.
- IR Spectroscopy : Identifies the aldehyde C=O stretch (~1700 cm) and alkene C=C bonds (~1600 cm).
- Mass Spectrometry : HRMS validates molecular formula (CHO), with fragmentation patterns revealing bicyclic stability.
Q. What are the compound’s key physical properties relevant to experimental design?
- Methodological Answer : Solubility in non-polar solvents (e.g., hexane) and moderate polarity solvents (e.g., dichloromethane) guides reaction medium selection. Melting points (if crystalline) and thermal stability (analyzed via TGA) inform storage conditions. Reference aldehyde analogs (e.g., ) suggest sensitivity to oxidation, necessitating inert atmospheres during handling .
Advanced Research Questions
Q. How does the bicyclic framework influence reactivity in Diels-Alder or cycloaddition reactions?
- Methodological Answer : Computational studies (DFT at the B3LYP/6-31G* level) can model transition states to predict regioselectivity. The rigid bicyclo[2.2.2]octene system imposes steric constraints, favoring endo selectivity. Experimental validation via kinetic trapping (e.g., using maleic anhydride) and X-ray crystallography (as in ’s ester derivative) confirms stereochemical outcomes .
Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., ring puckering). Use variable-temperature NMR to probe conformational exchange. For absolute configuration disputes, X-ray crystallography or Mosher’s ester analysis (for chiral centers) is recommended. Advanced 2D NMR techniques (COSY, NOESY) clarify through-space interactions .
Q. What strategies stabilize the aldehyde group during functionalization reactions?
- Methodological Answer : Protect the aldehyde as an acetal (e.g., using ethylene glycol and p-toluenesulfonic acid) before reactive steps (e.g., Grignard additions). Deprotection with aqueous HCl regenerates the aldehyde. Analogous methods for aldehyde protection are validated in furancarboxaldehyde derivatives () .
Q. What mechanistic insights explain thermal decomposition pathways?
- Methodological Answer : Thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) identifies decomposition products (e.g., CO release from aldehyde oxidation). Kinetic studies (via DSC) determine activation energies, while DFT simulations model bond cleavage sequences.
Q. How does the compound serve as a chiral building block in asymmetric synthesis?
- Methodological Answer : The bicyclic core’s inherent chirality (if present) can induce enantioselectivity in catalysis. For example, use as a ligand in transition-metal complexes (e.g., Ru-catalyzed asymmetric hydrogenation). Chiral HPLC or circular dichroism (CD) monitors enantiomeric excess, as demonstrated in stereochemically complex esters ( ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
